

5-Carboxytetramethylrhodamine: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: 5-Carboxytetramethylrhodamine

Cat. No.: B559615

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Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological and biomedical research. As a derivative of rhodamine, it boasts high photostability and a strong fluorescence quantum yield, making it an invaluable tool for the fluorescent labeling of biomolecules. Its carboxylic acid group allows for covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides, typically through an N-hydroxysuccinimide (NHS) ester intermediate. This guide provides a comprehensive overview of the chemical and physical properties of 5-TAMRA, its chemical structure, detailed experimental protocols for its use, and its application in Förster Resonance Energy Transfer (FRET).

Chemical Structure and Identification

5-TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups and a carboxyphenyl substituent. The single isomer, 5-TAMRA, is often preferred over the isomeric mixture (5(6)-TAMRA) for applications requiring high reproducibility, as the defined attachment point can reduce variability in the properties of the resulting conjugate.^[1]

IUPAC Name: 3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate[2]

SMILES String: CN(C)c1cc2c(cc1)c(c3cc(ccc3[o+]2)N(C)C)c4cccc(c4)C(=O)O.[O-]C(=O)c1cccc(c1)C(=O)O[3][4]

InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N[4][5]

Physicochemical and Spectral Properties

The photophysical properties of 5-TAMRA can be influenced by its local environment, including the solvent and the nature of the biomolecule to which it is conjugated. The following tables summarize the key quantitative data for 5-TAMRA and its commonly used NHS ester derivative.

Table 1: Physicochemical Properties of **5-Carboxytetramethylrhodamine** (5-TAMRA)

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₂ N ₂ O ₅	[2][5][6]
Molecular Weight	430.45 g/mol	[6]
CAS Number	91809-66-4	[2][5]
Solubility	DMSO, DMF, Methanol, Water (slightly soluble)	[3][7][8]

Table 2: Spectral Properties of **5-Carboxytetramethylrhodamine** (5-TAMRA)

Property	Value	Conditions	Reference(s)
Excitation Maximum (λ_{ex})	~540 - 553 nm	Varies with solvent and conjugation	[5] [7] [8]
543 nm	In Methanol	[3]	
546 nm	[5]		
552 nm	[1]		
Emission Maximum (λ_{em})	~565 - 580 nm	Varies with solvent and conjugation	[5] [7] [8]
570 nm	In Methanol	[3]	
575 nm	[7]		
578 nm	[1]		
Molar Extinction Coefficient (ϵ)	85,000 - 97,000 $M^{-1}cm^{-1}$	At ~540-545 nm in Methanol	[3]
90,000 $M^{-1}cm^{-1}$	[1]		
92,000 $M^{-1}cm^{-1}$	[7] [9]		
95,000 $M^{-1}cm^{-1}$	[10]		
Quantum Yield (Φ)	0.1	[10]	

Experimental Protocols

Protein and Antibody Labeling with 5-TAMRA N-hydroxysuccinimide (NHS) Ester

This protocol describes the covalent conjugation of 5-TAMRA NHS ester to primary amines (e.g., lysine residues) on proteins and antibodies.

Materials:

- Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

- 5-TAMRA NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide)

Methodology:

- **Prepare Protein Solution:** Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the labeling reaction.[\[11\]](#)
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[11\]](#)
- **Reaction Setup:** Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- **Labeling Reaction:** Add the 5-TAMRA NHS ester solution to the protein solution while gently stirring. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[\[11\]](#) The optimal ratio should be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[11\]](#)
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.
- **Determination of Degree of Labeling (DOL):** The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~553 nm). The following formula can be used:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at the dye's maximum absorption wavelength.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of the dye at its A_{max} .
- CF is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max}).

Oligonucleotide Labeling with 5-TAMRA

5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using a CPG solid support or a phosphoramidite reagent during automated DNA/RNA synthesis. Alternatively, amine-modified oligonucleotides can be labeled post-synthetically using 5-TAMRA NHS ester.

Application in Förster Resonance Energy Transfer (FRET)

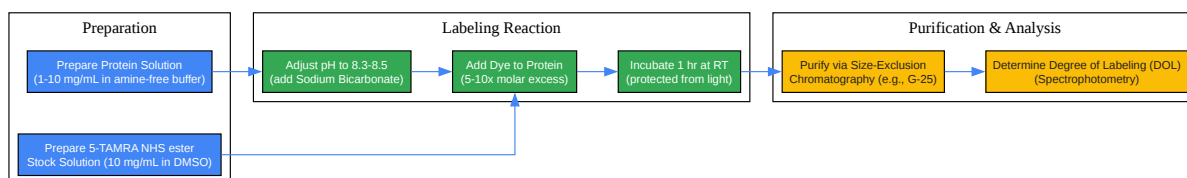
5-TAMRA is frequently used as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore such as fluorescein (FAM). FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions.

FAM-TAMRA FRET Pair

The emission spectrum of FAM (donor) significantly overlaps with the excitation spectrum of 5-TAMRA (acceptor), making them an effective FRET pair. In a typical FRET application with this pair, the FAM is excited, and if it is in close proximity to 5-TAMRA, it will transfer its energy, leading to a decrease in FAM's fluorescence and an increase in 5-TAMRA's fluorescence. This

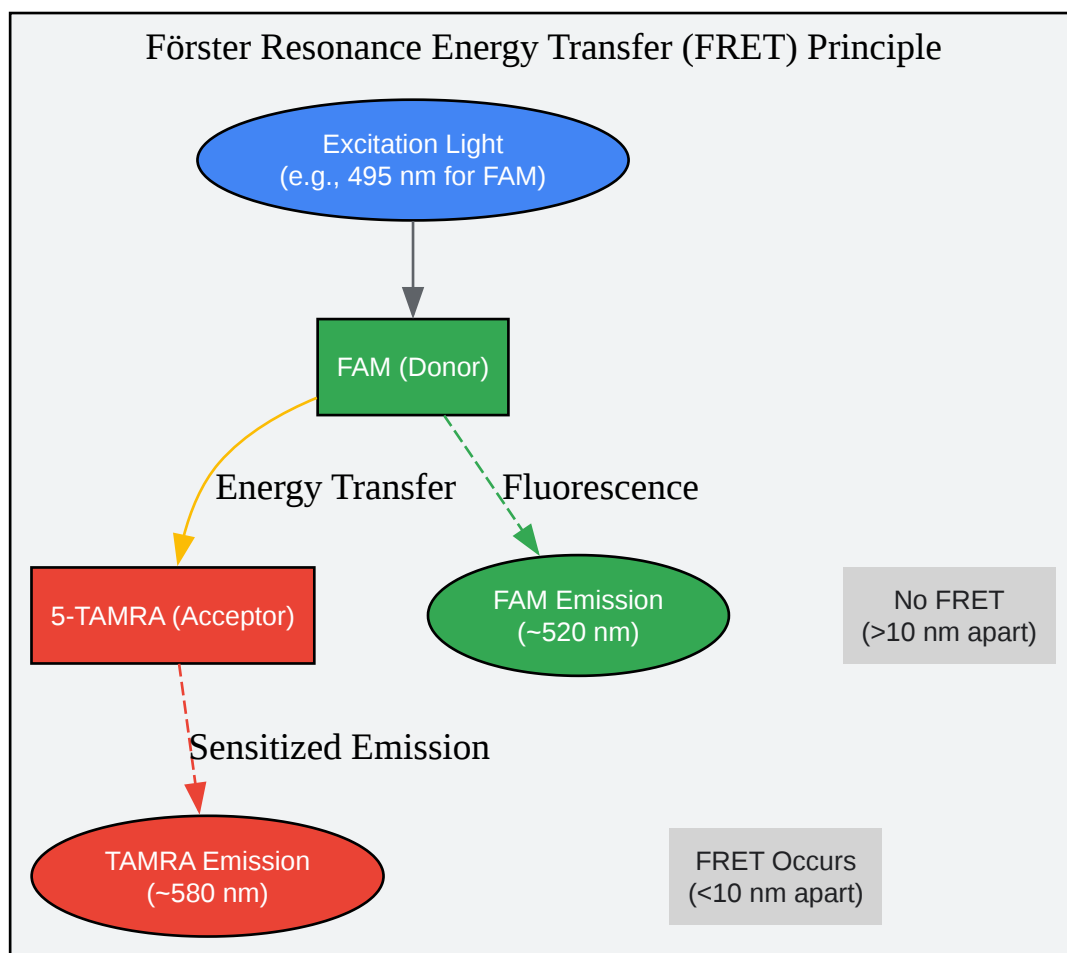
principle is widely used in applications such as real-time PCR (TaqMan probes), in situ hybridization, and biosensors to detect the presence or conformational changes of nucleic acids and proteins.

Visualizations



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Caption: Workflow for labeling proteins with 5-TAMRA NHS ester.



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Caption: Principle of FRET between FAM (donor) and 5-TAMRA (acceptor).

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